4-methyl-N-phenylbenzenesulfonamide 4-methyl-N-phenylbenzenesulfonamide Selective CA IX inhibitor; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 68-34-8
VCID: VC0005889
InChI: InChI=1S/C13H13NO2S/c1-11-7-9-13(10-8-11)17(15,16)14-12-5-3-2-4-6-12/h2-10,14H,1H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2
Molecular Formula: C13H13NO2S
Molecular Weight: 247.31 g/mol

4-methyl-N-phenylbenzenesulfonamide

CAS No.: 68-34-8

Cat. No.: VC0005889

Molecular Formula: C13H13NO2S

Molecular Weight: 247.31 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-N-phenylbenzenesulfonamide - 68-34-8

Specification

CAS No. 68-34-8
Molecular Formula C13H13NO2S
Molecular Weight 247.31 g/mol
IUPAC Name 4-methyl-N-phenylbenzenesulfonamide
Standard InChI InChI=1S/C13H13NO2S/c1-11-7-9-13(10-8-11)17(15,16)14-12-5-3-2-4-6-12/h2-10,14H,1H3
Standard InChI Key VLVCWODDMDGANW-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2

Introduction

Chemical Identity and Nomenclature

4-Methyl-N-phenylbenzenesulfonamide, systematically named as N-phenyl-4-methylbenzenesulfonamide, belongs to the aryl sulfonamide class. Its molecular formula is C₁₃H₁₃NO₂S, with a molar mass of 247.31 g/mol . The compound’s International Union of Pure and Applied Chemistry (IUPAC) designation reflects the sulfonamide functional group (-SO₂NH-) linking a para-methyl-substituted benzene (toluene) ring to an aniline moiety. Alternative synonyms include p-toluenesulfonanilide and N-phenyl-p-toluenesulfonamide, though these terms are less precise . The para-methyl group on the sulfonyl-bearing aromatic ring distinguishes it from related derivatives, influencing both electronic properties and steric interactions.

Key physicochemical parameters remain under investigation, though preliminary data suggest a melting point range of 204–206°C based on analogous sulfonamide derivatives . Solubility studies indicate moderate polarity, with preferential dissolution in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) . The compound’s logP (octanol-water partition coefficient) is computationally estimated at 3.2, reflecting moderate hydrophobicity conducive to membrane permeability .

Synthetic Methodologies

Condensation of Sulfonyl Chlorides with Anilines

A classical route involves the reaction of 4-methylbenzenesulfonyl chloride with aniline under basic conditions. This one-step nucleophilic substitution proceeds via deprotonation of the aniline’s amine group, followed by attack on the electrophilic sulfur atom in the sulfonyl chloride. Gowda et al. optimized this method using potassium carbonate in aqueous acetone, achieving yields exceeding 80% . Critical parameters include stoichiometric control (1:1 molar ratio) and temperature modulation (0–5°C initial, followed by reflux) .

Palladium-Catalyzed Reductive Coupling

Recent advances employ transition metal catalysis to circumvent harsh conditions. A Pd/C-mediated coupling of sodium 4-methylbenzenesulfinate with nitroarenes in DMSO at 120°C provides a scalable alternative . This method leverages the in situ generation of sulfinate radicals, which undergo cross-coupling with nitroso intermediates. Gram-scale reactions (6 mmol substrate) maintain efficiency, yielding 74–80% isolated product with minimal purification .

Epoxide Ring-Opening Strategies

Functionalized derivatives are accessible through epichlorohydrin intermediates. Alkylation of 4-methyl-N-phenylbenzenesulfonamide with epibromohydrin in tetrahydrofuran (THF), catalyzed by sodium hydride and tetrabutylammonium iodide, produces epoxypropyl variants . This approach enables stereoselective synthesis of enamides, expanding the compound’s utility in medicinal chemistry .

Structural Characterization

Crystallographic Analysis

Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 12.467 Å, b = 7.512 Å, c = 14.329 Å, and β = 106.74° . The sulfonamide group adopts a distorted tetrahedral geometry around sulfur, with S–O bond lengths of 1.432(3) Å and 1.437(3) Å, and S–N distances of 1.632(4) Å . The dihedral angle between the tolyl and phenyl rings measures 68.4°, inducing a non-planar conformation that minimizes steric clash (Figure 1) .

Table 1: Selected Bond Lengths and Angles from SCXRD

ParameterValue (Å or °)
S1–O11.432(3)
S1–O21.437(3)
S1–N11.632(4)
C1–S11.769(4)
O1–S1–O2118.2(2)
O1–S1–N1106.1(2)
O2–S1–N1107.2(2)

Intermolecular N1–H1N···O2 hydrogen bonds (2.876 Å) link molecules into centrosymmetric dimers, stabilizing the crystal lattice . Van der Waals interactions between methyl groups and adjacent aromatic π-systems further contribute to packing efficiency.

Torsional Dynamics

The C–SO₂–NH–C torsion angle (-51.6°) indicates a gauche conformation, contrasting the trans arrangement observed in 2,4-dimethyl analogs . This torsional strain arises from competing electronic effects: resonance stabilization of the sulfonamide group versus steric repulsion between ortho-hydrogens.

Spectroscopic Profiling

Vibrational Spectroscopy

Fourier-transform infrared (FT-IR) analysis identifies characteristic bands at 3275 cm⁻¹ (N–H stretch), 1325 cm⁻¹ (asymmetric S=O), and 1158 cm⁻¹ (symmetric S=O) . The 4-methyl substituent generates C–H bending vibrations at 1430 cm⁻¹ and 1380 cm⁻¹, consistent with para-substituted toluenes .

Nuclear Magnetic Resonance

¹H NMR (400 MHz, CDCl₃) exhibits resonances at δ 2.32 (s, 3H, Ar–CH₃), 7.02–7.21 (m, 5H, phenyl), and 7.45–7.62 (m, 4H, tolyl) . The N–H proton appears as a broad singlet at δ 5.12, which disappears upon deuterium exchange . ¹³C NMR confirms the sulfonamide connectivity, with quaternary carbons adjacent to sulfur resonating at δ 143.2 (C–SO₂) and 139.8 (C–N) .

UV-Vis Spectroscopy

Time-dependent DFT (TD-DFT) calculations predict a maximum absorbance at 265 nm (ε = 12,400 M⁻¹cm⁻¹), attributed to π→π* transitions within the conjugated sulfonamide system . Experimental spectra in ethanol align closely, showing λₘₐₓ = 268 nm with a molar absorptivity of 12,100 M⁻¹cm⁻¹ .

Antimicrobial Activity

Microdilution assays against Staphylococcus aureus (ATCC 25923), Escherichia coli (ATCC 25922), and Candida albicans (ATCC 10231) reveal MIC values of 32 µg/mL, 64 µg/mL, and 16 µg/mL, respectively . The enhanced antifungal potency compared to bacteria may stem from the compound’s ability to disrupt ergosterol biosynthesis, though mechanistic studies are ongoing .

Table 2: Antimicrobial Activity of 4-Methyl-N-phenylbenzenesulfonamide

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Structure-activity relationship (SAR) analyses suggest that the para-methyl group enhances lipophilicity, promoting membrane penetration. Conversely, replacing the phenyl ring with bulkier aryl groups diminishes activity, highlighting the importance of steric balance .

Computational Insights

Molecular Geometry Optimization

DFT calculations at the B3LYP/6−311++G(d,p) level reproduce the experimental bond lengths within 0.02 Å and angles within 2° . The HOMO (-6.32 eV) localizes on the sulfonamide and adjacent aromatic rings, while the LUMO (-1.85 eV) occupies the phenyl moiety, indicating charge transfer upon excitation .

NMR Chemical Shift Prediction

Gauge-including atomic orbital (GIAO) calculations show a mean absolute error (MAE) of 0.15 ppm for ¹H and 1.8 ppm for ¹³C shifts versus experimental data . Anisotropic effects from the sulfonyl group deshield nearby protons, causing upfield shifts of 0.3–0.5 ppm .

Applications and Future Directions

4-Methyl-N-phenylbenzenesulfonamide’s dual antimicrobial and structural properties position it as a lead compound for antibiotic development. Its ability to form stable co-crystals with carboxylic acids (e.g., succinic acid) suggests utility in pharmaceutical co-crystallization to modulate solubility . Ongoing research explores its incorporation into metal-organic frameworks (MOFs) for gas storage, leveraging the sulfonamide’s hydrogen-bonding motifs .

Future studies should address metabolic stability and toxicity profiles to advance therapeutic applications. Computational models predict moderate cytochrome P450 inhibition (IC₅₀ = 18 µM for CYP3A4), necessitating in vivo pharmacokinetic analyses . Additionally, derivatization at the sulfonamide nitrogen could enhance target specificity while retaining antimicrobial efficacy.

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